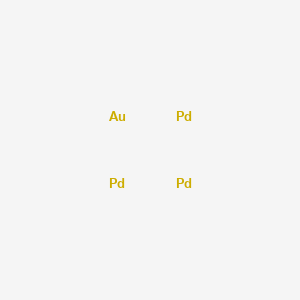
Gold;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are of significant interest due to their exceptional catalytic properties, stability, and versatility in various applications, including catalysis, electronics, and medicine. Gold and palladium are both noble metals, known for their resistance to oxidation and corrosion, making their compounds highly valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including:
Co-precipitation: This method involves the simultaneous precipitation of gold and palladium salts from a solution, followed by reduction to form the desired compound.
Chemical Vapor Deposition (CVD): In this process, gold and palladium precursors are vaporized and then deposited onto a substrate, forming a thin film of the compound.
Sol-Gel Method: This technique involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to produce the gold-palladium compound.
Industrial Production Methods
In industrial settings, gold-palladium compounds are often produced using large-scale chemical reduction methods. For example, gold and palladium salts can be reduced using hydrogen gas in the presence of a stabilizing agent to form nanoparticles of the compound. These nanoparticles are then collected and processed for various applications.
化学反应分析
Types of Reactions
Gold-palladium compounds undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides, which are often used as catalysts in various chemical processes.
Reduction: Gold-palladium compounds can be reduced to their metallic forms, which are also used in catalysis.
Substitution: Ligands in gold-palladium complexes can be substituted with other ligands, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used. These reactions often occur at room temperature or slightly elevated temperatures.
Substitution: Ligand substitution reactions can be carried out using various ligands, such as phosphines, amines, and halides, under mild conditions.
Major Products
The major products formed from these reactions include gold-palladium oxides, metallic gold-palladium alloys, and various gold-palladium complexes with different ligands.
科学研究应用
Gold-palladium compounds have a wide range of scientific research applications:
Environmental Remediation: These compounds are used in the removal of pollutants from water and air, thanks to their catalytic properties.
作用机制
The mechanism by which gold-palladium compounds exert their effects is primarily through their catalytic activity. The unique electronic structure of these compounds allows them to facilitate various chemical reactions by lowering the activation energy required. In catalysis, gold-palladium compounds can switch between different oxidation states, enabling them to participate in redox reactions. Additionally, their high surface area and stability make them effective in various applications, from industrial catalysis to biomedical treatments .
相似化合物的比较
Gold-palladium compounds can be compared with other noble metal compounds, such as:
Gold Compounds: While gold compounds are highly stable and effective in catalysis, they are often more expensive and less reactive than gold-palladium compounds.
Palladium Compounds: Palladium compounds are known for their excellent catalytic properties, especially in hydrogenation and carbon-carbon coupling reactions.
Platinum Compounds: Platinum compounds are also highly effective catalysts but are generally more expensive and less abundant than palladium.
The uniqueness of gold-palladium compounds lies in their combination of stability, reactivity, and cost-effectiveness, making them highly valuable in various scientific and industrial applications.
属性
CAS 编号 |
58942-82-8 |
|---|---|
分子式 |
AuPd3 |
分子量 |
516.2 g/mol |
IUPAC 名称 |
gold;palladium |
InChI |
InChI=1S/Au.3Pd |
InChI 键 |
VDRMHGCAZJNOBU-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Pd].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


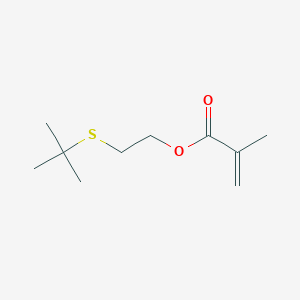
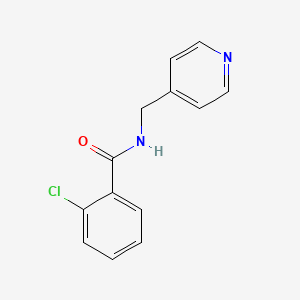
![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)
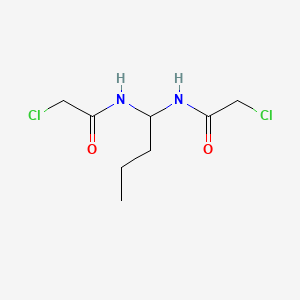

![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
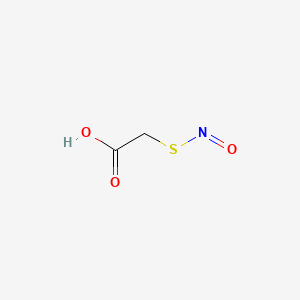
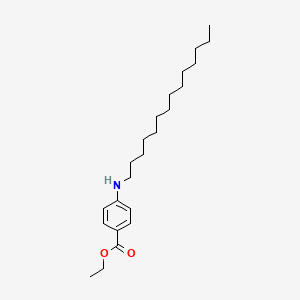
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
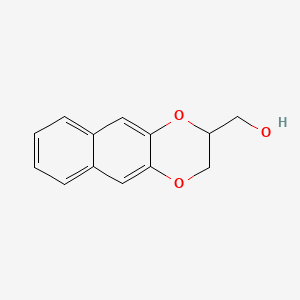
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

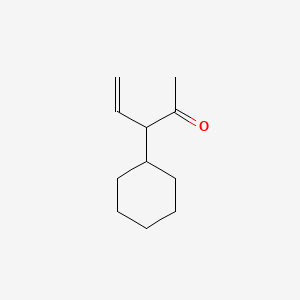
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
